BenchChemオンラインストアへようこそ!

Bax activator-1

BAK BAX Apoptosis

Bax activator-1 (Compound 106) is a mechanistically unique, virtual-screening-derived small molecule that directly binds and conformationally activates BAX, triggering mitochondrial outer membrane permeabilization and cytochrome c release to initiate intrinsic apoptosis. Its critical differentiation lies in strict BAX-dependent—but not BAK-dependent—apoptosis induction, a selectivity profile not shared by all BAX activators. Unlike BAM7 (EC50 ~3.3 μM) or BTSA1 (EC50 144 nM), Compound 106 operates through a distinct binding site, and its in vivo single-agent anti-tumor efficacy in Lewis Lung Carcinoma provides a validated starting point for solid tumor research. For labs dissecting BAX/BAK pathway divergence, benchmarking high-throughput screens, or pursuing medicinal chemistry campaigns, this compound delivers unmatched target specificity backed by published SAR data. Choose Bax activator-1 when effector selectivity directly impacts experimental interpretability.

Molecular Formula C29H36N4O3
Molecular Weight 488.6 g/mol
Cat. No. B10854423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBax activator-1
Molecular FormulaC29H36N4O3
Molecular Weight488.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CN2CCC3=C(C2)C(=NN3CC4=CC(=CC=C4)OC)C(=O)N5CCCC(C5)O)C
InChIInChI=1S/C29H36N4O3/c1-20-9-10-23(14-21(20)2)16-31-13-11-27-26(19-31)28(29(35)32-12-5-7-24(34)18-32)30-33(27)17-22-6-4-8-25(15-22)36-3/h4,6,8-10,14-15,24,34H,5,7,11-13,16-19H2,1-3H3/t24-/m1/s1
InChIKeyOLNVSYZSZXRLCF-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bax Activator-1 Procurement Guide: A Selective Small-Molecule Tool for BAX-Dependent Apoptosis Research


Bax activator-1 (also known as compound 106, CAS: 1638526-94-9) is a small-molecule compound identified through virtual screening designed to bind directly to the pro-apoptotic BCL-2 family protein BAX [1]. It functions by inducing a conformational change in BAX, promoting its insertion into the mitochondrial outer membrane, which leads to cytochrome c release and the initiation of the intrinsic apoptosis pathway . This compound serves as a valuable tool for studying mitochondrial apoptosis mechanisms, particularly in cancer cells where BAX is often suppressed.

Why Bax Activator-1 Cannot Be Substituted: Evidence of Distinct Binding and Functional Selectivity


Generic substitution among BAX activators is scientifically unjustified due to significant differences in binding affinity, target selectivity, and functional outcomes across this class. Bax activator-1 (compound 106) specifically promotes BAX-dependent, but not BAK-dependent, apoptosis , a level of effector selectivity not universally shared by all compounds in this class. For example, the structurally distinct BAX activator BAM7 binds the BAX trigger site with an EC50 of ~3.3 μM , while BTSA1 binds with an EC50 of 144 nM [1], illustrating a 20-fold difference in potency between comparators. Furthermore, key analogues like SMBA1 act through a different binding pocket (the S184 site) [2]. These variations in binding site, affinity, and BAK selectivity translate directly into divergent biological readouts, making informed, data-driven selection essential.

Quantitative Evidence Guide for Bax Activator-1 (Compound 106) Versus Key Comparators


Comparative BAK Selectivity Profile: Bax Activator-1 vs. In-Class BAX Activators

Unlike BTSA1 and BAM7, which are designed as BAX trigger site activators but lack explicit functional data on BAK selectivity in the primary literature, Bax activator-1 (compound 106) is characterized to promote BAX-dependent but not BAK-dependent apoptosis . This represents a functional distinction from other BAX activators that may have less defined selectivity profiles or have been shown to activate BAK in certain contexts [1].

BAK BAX Apoptosis Selectivity

In Vivo Efficacy in Lung Cancer Models: Bax Activator-1 vs. Vehicle Control

In a syngeneic Lewis Lung Carcinoma (LLC) model in C57BL/6 female mice, daily intraperitoneal administration of Bax activator-1 at 40 mg/kg for 13 days resulted in significant inhibition of tumor growth compared to vehicle-treated controls [1]. While cross-study comparisons are limited by variable models, this single-agent activity is notable. For context, BTSA1 demonstrated significant efficacy in human AML xenograft models, extending survival in treated mice by an average of 15 days compared to controls [2].

Lung Cancer Xenograft In Vivo Tumor Growth

Dose-Dependent Apoptosis Induction: Bax Activator-1 vs. Baseline Control

Bax activator-1 induces BAX-dependent tumor cell apoptosis in a dose-dependent manner at concentrations ranging from 20 to 80 μM over 48 hours [1]. This dose-response relationship provides a quantifiable range for experimental design. In comparison, the structurally unrelated BAX activator BTSA1 demonstrates potent activity with an IC50 range of 1-4 μM in AML cell lines [2], indicating a higher potency in specific cancer contexts.

Dose-Response Apoptosis In Vitro Cancer

High-Impact Research Applications for Bax Activator-1 (Compound 106)


Investigating BAX-Specific Apoptosis in Solid Tumors

Employ Bax activator-1 in lung cancer and other solid tumor models (e.g., A549, HCT116) to dissect BAX-dependent apoptosis pathways, especially where BAX is downregulated. The compound's demonstrated in vivo efficacy against Lewis Lung Carcinoma [1] makes it a suitable starting point for studies of BAX-mediated tumor suppression.

Differentiating BAX from BAK-Dependent Cell Death Pathways

Use Bax activator-1 as a selective tool to distinguish the roles of BAX and BAK in mitochondrial apoptosis. Its functional selectivity for BAX allows researchers to activate one effector pathway without activating the other, which is essential for mechanistic studies in cells with differential BAX/BAK expression.

Validating BAX as a Therapeutic Target in Drug Discovery

Utilize Bax activator-1 as a reference compound in high-throughput screens or medicinal chemistry campaigns aimed at identifying novel BAX activators. Its well-defined mechanism [1] and available SAR data [2] provide a benchmark for comparing new chemical entities targeting BAX.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bax activator-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.